molecular formula C12H17BrClNO B1440793 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride CAS No. 1219967-92-6

3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride

Cat. No. B1440793
M. Wt: 306.62 g/mol
InChI Key: XYPDILXJPNPHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H19BrClNO . It is offered by several suppliers such as Benchchem.


Molecular Structure Analysis

The molecular structure of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a bromo-ethylphenol group . The bromine atom is attached to the second carbon of the phenol ring, and an ethyl group is attached to the fourth carbon .

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds using derivatives similar to 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride. For example, novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates have been synthesized, indicating the potential of such compounds in creating new chemicals with various applications (Sarbu et al., 2019).

Antimicrobial Activity

Certain derivatives of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride have been utilized in the synthesis of compounds with antimicrobial properties. For instance, new cyanopyridine derivatives synthesized from similar compounds showed promising antimicrobial activity against various bacteria, demonstrating the potential of these compounds in medical and pharmaceutical applications (Bogdanowicz et al., 2013).

Synthesis of Intermediates for Insecticides

Derivatives of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride have been used in synthesizing intermediates for new insecticides. This application highlights the compound's role in agricultural chemistry and pest control (Niu Wen-bo, 2011).

Antioxidant and Anticholinergic Activities

Research has been conducted on the synthesis of novel compounds from 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride derivatives that possess antioxidant and anticholinergic activities. These activities suggest potential applications in treating oxidative stress-related diseases and cholinergic system disorders (Rezai et al., 2018).

Radical Scavenging Activity

Some studies have identified nitrogen-containing bromophenols derived from compounds similar to 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride, exhibiting potent scavenging activity against radicals. This indicates potential applications in developing natural antioxidants for food or pharmaceuticals (Li et al., 2012).

Safety And Hazards

The safety data sheet for 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride suggests that it should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and using personal protective equipment as required .

properties

IUPAC Name

3-(2-bromo-4-ethylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c1-2-9-3-4-12(11(13)7-9)15-10-5-6-14-8-10;/h3-4,7,10,14H,2,5-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPDILXJPNPHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC2CCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.